1-Isopropyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-Isopropyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the empirical formula C7H10N2O2 . It has a molecular weight of 154.17 .
Molecular Structure Analysis
The molecular structure of this compound has been studied using crystallographic results and solid-state NMR . The compound presents polymorphism, and one of the polymorphs of the compound shows solid-state proton transfer .Physical And Chemical Properties Analysis
This compound is a solid compound . Its SMILES string is O=C(O)C1=CN(N=C1)C©C .Scientific Research Applications
Heterocyclic Compound Synthesis and Biological Activities
1-Isopropyl-1H-pyrazole-4-carboxylic acid belongs to the family of heterocyclic compounds, which are crucial in the synthesis of various biologically active compounds in organic chemistry. These compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The synthesis of pyrazole carboxylic acid derivatives and their biological applications have been extensively reviewed, highlighting their significance as scaffold structures in heterocyclic compounds due to their diverse synthetic applicability and biological activity. This mini-review can serve as a guide for scientists in medicinal chemistry, providing detailed insights into the biological activities of pyrazole carboxylic acid derivatives and their various synthetic methods (Cetin, 2020).
Privileged Scaffold in Synthesis of Heterocycles
The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, a related structure, highlights the reactivity and application of these compounds in the synthesis of various classes of heterocyclic compounds and dyes. This review covers the preparation, reactivity, and application in heterocyclic and dyes synthesis, showcasing the significance of these compounds in the synthesis of a broad range of heterocyclic compounds and dyes (Gomaa & Ali, 2020).
Bioevaluation and Synthetic Methods
Pyrazoles are recognized for their importance in agrochemical and pharmaceutical activities. A review focusing on the developments in synthetic strategies, biological activities found in pyrazole derivatives, outlines the potential of these compounds across various applications. This includes their synthesis under specific conditions and their characterization, demonstrating their diverse physical and chemical properties such as herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities (Sheetal et al., 2018).
Synthesis of Pyranopyrimidine Scaffolds
The synthesis of pyranopyrimidine scaffolds, which are key precursors for the medicinal and pharmaceutical industries due to their bioavailability and broader synthetic applications, has been reviewed. This article covers all synthetic pathways employed for the development of substituted pyranopyrimidine derivatives using various hybrid catalysts, focusing on the application of these catalysts in the synthesis of lead molecules (Parmar, Vala, & Patel, 2023).
Anticancer Agent Development
The Knoevenagel condensation has been a major driver in the development of biologically fascinating molecules, with many reaction products exhibiting remarkable anticancer activity. This review highlights the efficiency of the Knoevenagel condensation explored in recent years to generate molecules of pharmacological interest, predominantly toward cancer, providing insights into structure-activity relationships and the mode of action (Tokala, Bora, & Shankaraiah, 2022).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 1-Isopropyl-1H-pyrazole-4-carboxylic acid are currently unknown . This compound is a unique chemical provided to early discovery researchers
Mode of Action
As a pyrazole derivative, it may interact with its targets via hydrogen bonding or π-π stacking interactions .
Result of Action
As the compound is provided to early discovery researchers , its effects are likely under investigation.
Biochemical Analysis
Biochemical Properties
1-Isopropyl-1H-pyrazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation, thereby affecting its catalytic activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the expression of genes involved in metabolic processes, leading to changes in the levels of certain metabolites. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby altering the downstream effects on cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and modulate their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are an important consideration. Over time, the stability and degradation of the compound can influence its effectiveness and impact on cellular function . Studies have shown that the compound remains stable under certain conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term effects on cellular function have also been observed, with potential implications for its use in in vitro and in vivo studies.
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or influencing cellular processes. At higher doses, toxic or adverse effects may be observed. These threshold effects highlight the importance of careful dosage optimization in experimental settings to achieve the desired outcomes while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism These interactions can influence metabolic flux and the levels of specific metabolites
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain cellular compartments can influence its effectiveness and impact on cellular functions.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall impact on cellular processes.
properties
IUPAC Name |
1-propan-2-ylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5(2)9-4-6(3-8-9)7(10)11/h3-5H,1-2H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEBYDKBJHWBGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354830 |
Source
|
Record name | 1-Isopropyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
436096-96-7 |
Source
|
Record name | 1-Isopropyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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